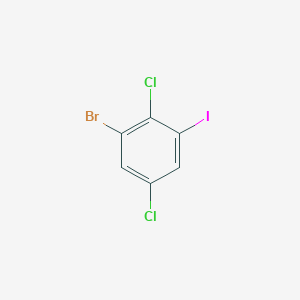
1-Bromo-2,5-dichloro-3-iodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2,5-dichloro-3-iodobenzene is an organic compound belonging to the class of halogenated aromatic hydrocarbons It features a benzene ring substituted with bromine, chlorine, and iodine atoms at the 1, 2, 5, and 3 positions, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-2,5-dichloro-3-iodobenzene can be synthesized through several methods, including:
Electrophilic Aromatic Substitution (EAS): Starting with benzene, the compound undergoes sequential halogenation reactions to introduce bromine, chlorine, and iodine atoms onto the benzene ring.
Sandmeyer Reaction:
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale EAS reactions, ensuring precise control over reaction conditions such as temperature, pressure, and the use of catalysts to achieve high yields.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-2,5-dichloro-3-iodobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of less halogenated derivatives.
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where halogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium amide (NaNH₂) and strong bases are employed.
Major Products Formed:
Oxidation Products: Benzoic acid derivatives and ketones.
Reduction Products: Less halogenated benzene derivatives.
Substitution Products: Amines, alcohols, and other functionalized benzene derivatives.
Aplicaciones Científicas De Investigación
1-Bromo-2,5-dichloro-3-iodobenzene has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 1-Bromo-2,5-dichloro-3-iodobenzene exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, influencing biological processes. The molecular targets and pathways involved are determined by the specific context in which the compound is used.
Comparación Con Compuestos Similares
1-Bromo-2,5-dichloro-3-iodobenzene is unique due to its specific halogenation pattern. Similar compounds include:
1-Bromo-2,4-dichlorobenzene: Similar structure but with different positions of chlorine atoms.
1-Bromo-3,5-dichlorobenzene: Another isomer with chlorine atoms at different positions.
1-Bromo-2,4,6-trichlorobenzene: A compound with an additional chlorine atom.
Propiedades
Fórmula molecular |
C6H2BrCl2I |
|---|---|
Peso molecular |
351.79 g/mol |
Nombre IUPAC |
1-bromo-2,5-dichloro-3-iodobenzene |
InChI |
InChI=1S/C6H2BrCl2I/c7-4-1-3(8)2-5(10)6(4)9/h1-2H |
Clave InChI |
MOJKXTVPBWPUNS-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1Br)Cl)I)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl (1S,4S)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B15362956.png)
![2-Methyl-2,5-diazabicyclo[4.1.0]heptane dihydrochloride](/img/structure/B15362959.png)
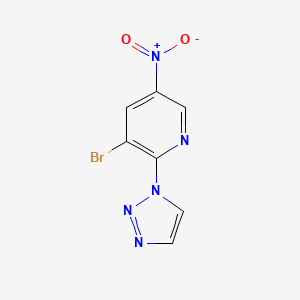
![[(3aR,4S,6aR,9R,9aS,9bS)-9-hydroxy-9-methyl-3,6-dimethylidene-2-oxo-3a,4,5,6a,9a,9b-hexahydroazuleno[4,5-b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B15362971.png)
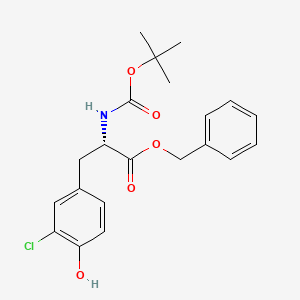
![tert-butyl N-[(2S)-1-cyano-1-hydroxy-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]carbamate](/img/structure/B15362977.png)
![2-[4-(Trideuteriomethoxymethyl)norbornan-1-yl]ethanol](/img/structure/B15362980.png)
![6-Bromo-N,N-bis[(4-methoxyphenyl)methyl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B15362995.png)
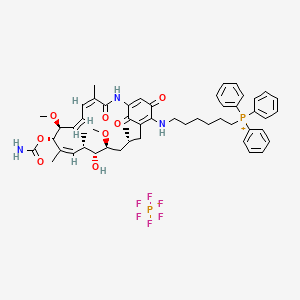
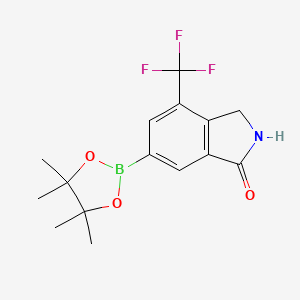
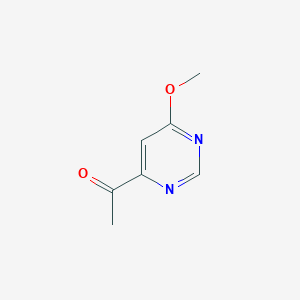
![N-Acetyl-4-[(diethoxyphosphoryl)methyl]-L-phenylalanine Ethyl Ester](/img/structure/B15363027.png)
![2,5,7-Trichloro-8-fluoro-3H-pyrido[4,3-D]pyrimidin-4-one](/img/structure/B15363031.png)

